2h-Benzo[g]thiazolo[5,4-e]indole
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Overview
Description
2H-Benzo[g]thiazolo[5,4-e]indole is a heterocyclic compound that features a fused ring system combining benzene, thiazole, and indole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[g]thiazolo[5,4-e]indole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with indole derivatives in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating and the use of solvents like dimethylformamide or toluene .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-Benzo[g]thiazolo[5,4-e]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-Benzo[g]thiazolo[5,4-e]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2H-Benzo[g]thiazolo[5,4-e]indole involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2H-Benzo[g]thiazolo[5,4-e]indole can be compared with other similar compounds, such as:
Benzothiazole: Known for its antimicrobial and anticancer properties.
Indole: Widely studied for its role in pharmaceuticals and natural products.
Thiazole: Used in various drugs and materials due to its versatile reactivity.
Uniqueness
What sets this compound apart is its fused ring system, which combines the properties of benzene, thiazole, and indole. This unique structure provides enhanced stability, reactivity, and potential for diverse applications compared to its individual components .
Properties
CAS No. |
42853-56-5 |
---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-thia-3,10-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-2-4-9-8(3-1)11-10(5-6-14-11)13-12(9)15-7-16-13/h1-6H,7H2 |
InChI Key |
CJUIDRHCICDBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C3=CC=CC=C3C4=NC=CC4=C2S1 |
Origin of Product |
United States |
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